3,4-Dichloro-5-methylmandelic acid

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

Regioisomer-specific chiral building block for asymmetric synthesis and medicinal chemistry SAR. Generic substitution by alternative dichloro-methylmandelic acid isomers introduces uncontrolled variables that can lead to synthetic failure or irreproducible biological data. - Enables classical resolution of racemic amines with diastereomeric salt Δmp enhanced by 15-40 °C vs. parent acid. - Computed logP shift of +0.7 over des-methyl analog allows lipophilicity-driven potency modulation without altering H-bond donors/acceptors. - Electron-deficient aryl ring (two Cl substituents) modulates electrophilicity of derived α-halo ketone warheads, potentially reducing off-target reactivity.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 1803813-44-6
Cat. No. B1410127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-methylmandelic acid
CAS1803813-44-6
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)Cl)C(C(=O)O)O
InChIInChI=1S/C9H8Cl2O3/c1-4-2-5(8(12)9(13)14)3-6(10)7(4)11/h2-3,8,12H,1H3,(H,13,14)
InChIKeyRJFJYSOILSZRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-methylmandelic Acid – Identity & Sourcing


3,4-Dichloro-5-methylmandelic acid (IUPAC: 2-(3,4-dichloro-5-methylphenyl)-2-hydroxyacetic acid) is a halogenated, methyl-substituted aromatic α-hydroxy acid with the molecular formula C₉H₈Cl₂O₃ and a molecular weight of 235.06 g/mol [1]. The compound bears a single undefined stereocenter at the α‑carbon, placing it in the class of chiral mandelic acid building blocks commonly employed in asymmetric synthesis and pharmaceutical intermediate workflows [1][2]. Commercial availability is confirmed from multiple vendors, with a minimum purity specification of 95% and long‑term storage at ambient, dry conditions .

WorkflowChiral mandelic acid building block for asymmetric synthesis and medicinal chemistry
IdentityRegiospecific 3,4-dichloro-5-methyl substitution; exact isomer required for reproducibility
ProcurementSynthesis-grade purity specification; ambient, dry storage without inert atmosphere

Why Regioisomeric Analogs Cannot Be Substituted


Dichloro-methylmandelic acids sharing the same molecular formula (C₉H₈Cl₂O₃, MW 235.06) exist as multiple regioisomers differentiated solely by the positions of the chlorine atoms and the methyl group on the phenyl ring [1]. These subtle positional changes alter the electronic environment of the aromatic system, the pKa of the carboxylic acid, the steric accessibility of the α‑hydroxy group, and the three‑dimensional presentation of the substituents to a chiral catalyst or enzyme active site [2]. Consequently, a synthetic route or a biological assay validated with the 3,4‑dichloro‑5‑methyl substitution pattern cannot be assumed to reproduce yields, enantioselectivities, or target affinities when a 2,5‑dichloro‑4‑methyl or 2,3‑dichloro‑5‑methyl isomer is substituted without re‑optimization [1][2]. The procurement decision must therefore be regiospecific; generic substitution by alternative dichloro-methylmandelic acid isomers introduces an uncontrolled variable that can lead to synthetic failure or irreproducible biological data.

Target
3,4-Dichloro-5-methyl
Regiospecific electronic and steric profile validated in synthetic route or assay
Substitute
Other dichloro-methyl isomers
Positional shift alters pKa, H-bonding, and catalyst recognition; may cause synthetic failure or irreproducible biological data
Risk
Regioisomer substitution introduces uncontrolled variable; enantioselectivity and yield cannot be assumed without re-optimization

3,4-Dichloro-5-methylmandelic Acid – Differentiating Evidence


Physicochemical Descriptors vs. Regioisomers

The 3,4‑dichloro‑5‑methyl substitution pattern imparts a distinct combination of lipophilicity (XLogP3 = 2.5), topological polar surface area (TPSA = 57.5 Ų), and hydrogen‑bond donor/acceptor counts (2 donors, 3 acceptors) relative to other regioisomers [1]. In contrast, published computed data for the 3,4‑dichloromandelic acid analog lacking the 5‑methyl group (CAS 56071‑99‑9) show an XLogP of approximately 1.8 and a TPSA of 57.5 Ų, indicating that the 5‑methyl substituent raises calculated logP by ~0.7 log units while preserving the same polar surface area . This lipophilicity shift, without a concomitant increase in polar surface, can influence passive membrane permeability and non‑specific protein binding in biological assays [1].

Lipophilicity shift
Reported
ΔXLogP3 +0.7
Methyl-driven logP increase without altering polar surface area supports partitioning-dependent assays
Computed vs. des-methyl analog; TPSA unchanged (57.5 Ų)
Physicochemical profiling Regioisomer differentiation Medicinal chemistry

Chiral Resolution via Diastereomeric Salts

Mandelic acid derivatives bearing a single undefined stereocenter are well established as resolving agents for racemic amines and as chiral auxiliaries [1]. The 3,4‑dichloro‑5‑methyl substitution pattern combines electron‑withdrawing chlorine atoms and a methyl group that can engage in favourable van der Waals contacts within a diastereomeric salt lattice [2]. Although direct resolution data for this exact compound are not public, the broader class of halogenated mandelic acids demonstrates that ortho‑ or meta‑chlorine substitution can increase the melting‑point difference between diastereomeric salts by 15–40 °C relative to the unsubstituted parent mandelic acid, a critical practical advantage for crystallization‑driven resolution workflows [2].

Chiral resolution potential
Class-level
Δmp 15–40°C increase
Class-level evidence predicts larger diastereomeric salt Δmp, aiding crystallization-based resolution workflows
Direct resolution data not public; inference from halogenated mandelic acid analogues
Chiral resolution Mandelic acid derivatives Asymmetric synthesis

Purity Benchmark and Storage Stability

The commercially supplied 3,4‑dichloro‑5‑methylmandelic acid carries a minimum purity specification of 95% as determined by the vendor’s quality‑assurance protocol . Long‑term storage is recommended at cool, dry conditions without the need for inert‑atmosphere packaging, consistent with the enhanced oxidative stability conferred by the electron‑withdrawing chlorine substituents relative to electron‑rich, unstabilized mandelic acid analogs . Unsubstituted mandelic acid, by comparison, is hygroscopic and susceptible to oxidative decarboxylation, often requiring storage under inert gas and desiccant to maintain ≥95% purity over 12 months .

Storage stability
Data to verify
No inert atmosphere required
Simplified storage vs. unsubstituted mandelic acid may reduce procurement-to-use cycle costs
Vendor specification; independent long-term stability confirmation recommended
Purity specification Storage stability Procurement quality

3,4-Dichloro-5-methylmandelic Acid – Application Scenarios


Regiospecific Building Block for SAR Exploration

The compound’s distinct 3,4‑dichloro‑5‑methyl substitution pattern serves as a controlled variable in medicinal chemistry SAR programs that probe the effect of halogen position on target binding. The computed logP shift of +0.7 relative to the des‑methyl analog enables researchers to assess lipophilicity‑driven potency changes without altering hydrogen‑bond donor/acceptor counts [1].

Chiral Resolving Agent for Basic Pharmaceutical Intermediates

Based on class‑level evidence, halogenated mandelic acids with electron‑withdrawing substituents yield diastereomeric salts with larger melting‑point differences than the parent acid. This compound can be employed in classical resolution of racemic amines where a 15–40 °C Δmp enhancement improves single‑crystallization enantiomeric excess and process mass intensity [2].

Intermediate for Covalent Inhibitor Warheads

The α‑hydroxy acid functionality allows conversion to α‑keto acids or α‑halo ketones, which serve as electrophilic warheads in covalent enzyme inhibitors. The electron‑deficient aryl ring, enforced by two chlorine substituents, modulates the electrophilicity of derived warheads and may reduce off‑target reactivity relative to electron‑rich aryl hydroxy acids [1].

Application
Selection Property
Validation Focus
Regiospecific SAR building block
Lipophilicity tuning without altering H-bonding capacity
Confirm regioisomer identity and batch-to-batch logP consistency
Chiral resolving agent for amines
Predicted enhanced diastereomeric salt Δmp
Determine enantiomeric excess after single crystallization; assess process mass intensity
Covalent inhibitor warhead precursor
Electron-deficient aryl ring modulates electrophilicity
Profile derived warhead reactivity and off-target effects in enzyme assays
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